Deschloro Ticlopidine-d5
Description
Properties
Molecular Formula |
C₁₄H₁₀D₅NS |
|---|---|
Molecular Weight |
234.37 |
Synonyms |
5-Benzyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-d5; |
Origin of Product |
United States |
Q & A
Q. How can researchers ensure reproducible synthesis and characterization of Deschloro Ticlopidine-d5?
- Methodological Answer : Synthesis should follow deuterium incorporation protocols (e.g., hydrogen-deuterium exchange under controlled conditions) to ensure isotopic purity. Characterization requires a combination of 1H/13C NMR to confirm structural integrity and high-resolution mass spectrometry (HRMS) for isotopic pattern validation . For reproducibility, document reaction parameters (temperature, solvent, catalyst) and purification steps (HPLC, column chromatography) in detail, adhering to guidelines for experimental transparency .
Q. What analytical methods are critical for assessing this compound’s stability under physiological conditions?
- Methodological Answer : Conduct stability studies using pH-varied buffers (e.g., simulated gastric/intestinal fluids) and temperature-controlled incubations (37°C). Monitor degradation via LC-MS/MS with deuterated internal standards to distinguish isotopic decay from matrix effects. Include time-point sampling (0–48 hours) and statistical analysis (e.g., ANOVA for degradation rates) . Stability data should be cross-validated with non-deuterated analogs to isolate isotopic effects .
Q. How can this compound be utilized in CYP-mediated metabolic studies?
- Methodological Answer : Use human liver microsomes (HLMs) or recombinant CYP isoforms for in vitro assays. Quantify metabolite formation via LC-HRMS with isotopic tracing to differentiate deuterated vs. non-deuterated metabolites. Include negative controls (e.g., CYP inhibitors) and validate kinetic parameters (Km, Vmax) against non-deuterated Ticlopidine to assess isotopic interference .
Advanced Research Questions
Q. How to resolve discrepancies between in vitro and in vivo pharmacokinetic data for this compound?
- Methodological Answer : Apply physiologically based pharmacokinetic (PBPK) modeling to account for tissue-specific deuterium effects. Compare in vivo plasma/tissue samples (analyzed via LC-MS/MS ) with in vitro hepatic clearance data. Use isotopic tracing to track deuterium loss in vivo, which may explain altered metabolic pathways . Address contradictions by re-evaluating assay conditions (e.g., protein binding in vitro vs. in vivo) .
Q. What strategies mitigate analytical challenges in detecting low-concentration this compound metabolites?
- Methodological Answer : Optimize solid-phase extraction (SPE) protocols to reduce matrix interference. Employ tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) to enhance sensitivity for deuterated fragments. Validate methods using spiked biological matrices and report limits of detection (LOD) and quantification (LOQ) with confidence intervals .
Q. How does the deuterium isotope effect influence this compound’s binding affinity to molecular targets?
- Methodological Answer : Perform isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to compare binding kinetics (KD, kon/koff) between deuterated and non-deuterated forms. Pair with molecular dynamics simulations to model deuterium’s impact on hydrogen bonding and conformational stability. Validate findings using X-ray crystallography of co-crystallized complexes .
Q. How to address contradictions in reported metabolic pathways of this compound across studies?
- Methodological Answer : Conduct a systematic review using PRISMA guidelines to identify methodological variations (e.g., enzyme sources, incubation times). Replicate conflicting studies under standardized conditions and perform meta-analysis to quantify heterogeneity. Use genetically modified cell lines (e.g., CYP2C19 knockouts) to isolate pathway contributions .
Q. What computational approaches validate this compound’s interactions with cytochrome P450 enzymes?
- Methodological Answer : Combine docking simulations (AutoDock Vina, Schrödinger) with QM/MM (quantum mechanics/molecular mechanics) to model deuterium’s electronic effects on binding. Cross-validate predictions with experimental mutagenesis data (e.g., CYP2C19 active-site mutations) and kinetic isotope effect (KIE) measurements .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
